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Compound of Interest

Compound Name:
2-METHYL-5-PHENYL-3-

FURONITRILE

CAS No.: 382167-57-9

Cat. No.: B1352256

Get Quote

Molecular Weight: 183.21 g/mol CAS Registry Number: 382167-57-9

Executive Summary
2-Methyl-5-phenyl-3-furonitrile (also known as 2-methyl-5-phenylfuran-3-carbonitrile) is a

trisubstituted furan derivative characterized by a central furan core flanked by a methyl group at

the C2 position, a phenyl ring at the C5 position, and a nitrile (cyano) functionality at the C3

position.[1][2][3]

This compound serves as a critical intermediate in organic synthesis, particularly in the

development of heterocyclic pharmaceutical scaffolds.[3] Its structural motif—combining an

electron-rich furan ring with an electron-withdrawing nitrile group—makes it a valuable

precursor for synthesizing condensed heterocycles (such as furo[2,3-d]pyrimidines) and a

potential bioisostere in kinase inhibitor discovery.[3]

Physicochemical Profile
The following data consolidates the core physical properties of 2-Methyl-5-phenyl-3-
furonitrile. Researchers should note that while the molecular weight is a fixed constant,

properties such as melting point may vary slightly based on crystal habit and purity.[3]
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Property Value Notes

Molecular Formula C₁₂H₉NO
Confirmed via elemental

composition.

Molecular Weight 183.21 g/mol
Calculated using IUPAC

atomic weights.

Exact Mass 183.0684 Da
Monoisotopic mass for HRMS

calibration.

Appearance Solid
Typically off-white to pale

yellow crystals.

LogP (Predicted) ~3.49
Lipophilic; suggests good

membrane permeability.[3]

Solubility DMSO, Chloroform, DCM Poorly soluble in water.[3]

H-Bond Donors 0 Lacks -OH or -NH groups.

H-Bond Acceptors 2
Nitrogen (nitrile) and Oxygen

(furan).[3]

Synthetic Methodology
The synthesis of 2-Methyl-5-phenyl-3-furonitrile is typically achieved through a Feist-Benary

type cyclocondensation. This robust protocol involves the reaction of an

-haloketone with a

-ketonitrile in the presence of a base.

Protocol: Base-Mediated Cyclocondensation
Objective: Synthesize 2-methyl-5-phenyl-3-furonitrile from phenacyl bromide and

acetoacetonitrile.

Reagents:

Substrate A: Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1][3]
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Substrate B: Acetoacetonitrile (3-Oxobutanenitrile) [CAS: 2469-99-0][3]

Base: Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt)[3]

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[3]

Step-by-Step Workflow:

Preparation of Nucleophile: In a dry round-bottom flask, dissolve Acetoacetonitrile (1.0 equiv)

in anhydrous Ethanol. Cool to 0°C in an ice bath.

Deprotonation: Add the Base (1.2 equiv) dropwise.[3] Stir for 15–30 minutes to generate the

active enolate/carbanion species.

Alkylation: Slowly add a solution of Phenacyl bromide (1.0 equiv) in Ethanol to the reaction

mixture. Maintain temperature <10°C to minimize self-condensation byproducts.

Cyclization: Once addition is complete, remove the ice bath and heat the mixture to reflux

(approx. 78°C) for 2–4 hours. The heat drives the intramolecular cyclodehydration (loss of

water) to form the aromatic furan ring.[3]

Workup: Cool the mixture to room temperature. Pour into crushed ice/water. The product

should precipitate as a solid.[3][4]

Purification: Filter the crude solid. Recrystallize from Ethanol or purify via silica gel column

chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure nitrile.[3]

Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical C-C bond

formation and subsequent dehydration.[3]
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(Acetoacetonitrile + Phenacyl Bromide)

Intermediate A
(Alkylated Diketone)

 1. Base Deprotonation
 2. SN2 Alkylation (-HBr) Intermediate B

(Cyclic Hemiacetal)

 Intramolecular
 Nucleophilic Attack Product
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
http://orgsyn.org/demo.aspx?prep=cv2p0480
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352256?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Mechanistic pathway for the synthesis of 2-Methyl-5-phenyl-3-furonitrile via Feist-

Benary cyclization.[2][3][5]

Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data should be

verified. These values are predicted based on the structural class and electronic effects of

substituents.[3]

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 7.60 – 7.20 (m, 5H): Phenyl protons (Multiplet). The aromatic ring at C5 is deshielded.[3]

δ 6.85 (s, 1H): Furan ring proton at C4 (Singlet).[3] This is the diagnostic peak for the furan

core, typically sharp and distinct from the phenyl region.[3]

δ 2.55 (s, 3H): Methyl group at C2 (Singlet).[3] Slightly deshielded due to the adjacent

aromatic ring and electron-withdrawing nitrile group.

¹³C NMR (100 MHz, CDCl₃):

δ ~115.0: Nitrile carbon (-CN).[3]

δ ~160.0: C2 (Furan, attached to Methyl).[3]

δ ~152.0: C5 (Furan, attached to Phenyl).[3]

δ ~129.0 - 125.0: Phenyl carbons.

δ ~105.0: C4 (Furan CH).[3]

δ ~95.0: C3 (Furan, attached to Nitrile).[3]

δ ~13.5: Methyl carbon.
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Mass Spectrometry (MS)
Method: ESI+ or EI.

Result: Molecular ion peak [M+] observed at m/z 183.

Fragmentation: Common loss of -CN (26 Da) or -CH3 (15 Da) may be observed in EI mode.

[3]

Applications in Drug Development
The 2-methyl-5-phenyl-3-furonitrile scaffold is not merely a chemical curiosity; it possesses

specific utility in medicinal chemistry.

Kinase Inhibition Scaffolds: The 3-cyano-furan motif mimics the adenine core of ATP, making

it a viable scaffold for designing Type I and Type II kinase inhibitors. The nitrile group can

form hydrogen bonds with the hinge region of kinase enzymes (e.g., Src, EGFR).[3]

Bioisosterism: This molecule serves as a bioisostere for biaryl systems. Replacing a central

benzene ring with a furan can alter the metabolic stability and solubility profile of a drug

candidate.[3] The furan oxygen can act as a weak hydrogen bond acceptor, potentially

improving binding affinity compared to a phenyl ring.[3]

Metabolic Considerations:

Warning: Furan rings can be metabolically activated by Cytochrome P450 enzymes to

form reactive enedials (cis-2-butene-1,4-dial), which are hepatotoxic.[3]

Mitigation: Substitution at the C2 and C5 positions (as seen in this molecule) generally

blocks the primary sites of metabolic oxidation, rendering 2-methyl-5-phenyl-3-furonitrile
more metabolically stable than unsubstituted furan.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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